
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to the indole ring, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as bromine, chlorine, formic acid, and ethanol under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 7-bromo-4-chloro-3-carboxyl-1H-indole-2-carboxylate.
Reduction: Ethyl 7-bromo-4-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the formyl group allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the chlorine and formyl groups, resulting in different reactivity and applications.
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom, affecting its chemical properties and biological activities.
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate:
Uniqueness
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and formyl groups on the indole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C12H9BrClNO3 |
|---|---|
Molekulargewicht |
330.56 g/mol |
IUPAC-Name |
ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)10-6(5-16)9-8(14)4-3-7(13)11(9)15-10/h3-5,15H,2H2,1H3 |
InChI-Schlüssel |
STTLQTJPYXQBPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)Br)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


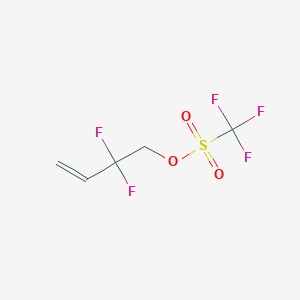
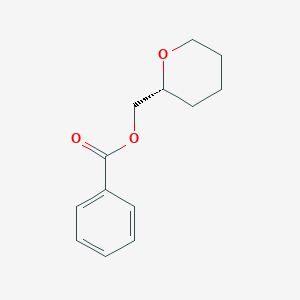

![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
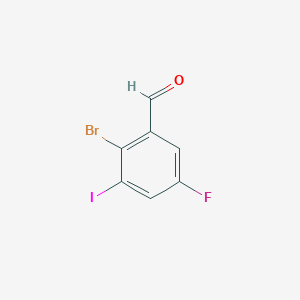


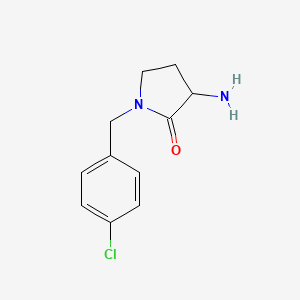
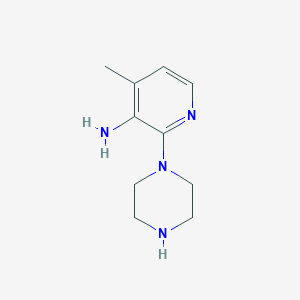

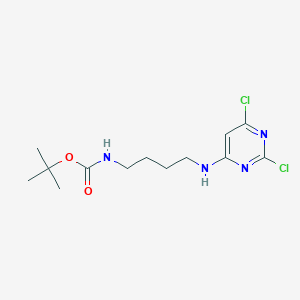

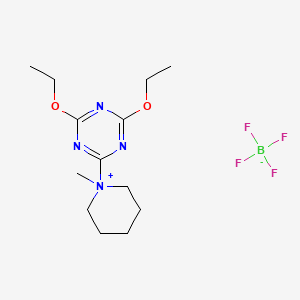
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
